molecular formula C25H21ClFN3O B11351426 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B11351426
M. Wt: 433.9 g/mol
InChI Key: OKPVQLSYZKLUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to a benzodiazole and pyrrolidinone core, respectively. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-METHOXYPHENYL)METHYL]PYRROLIDIN-2-ONE
  • **4-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21ClFN3O

Molecular Weight

433.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O/c26-20-9-5-18(6-10-20)15-30-23-4-2-1-3-22(23)28-25(30)19-13-24(31)29(16-19)14-17-7-11-21(27)12-8-17/h1-12,19H,13-16H2

InChI Key

OKPVQLSYZKLUBB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.